molecular formula C15H20O6 B1262003 Boletunone B

Boletunone B

Cat. No. B1262003
M. Wt: 296.31 g/mol
InChI Key: LBQCWNOYPONBLJ-NHPXSFINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boletunone B is a natural product found in Caloboletus calopus with data available.

Scientific Research Applications

  • Structural Analysis and Identification : Boletunone B was identified and structurally characterized using various spectral analyses, highlighting its unique chemical composition (Kim et al., 2004).

  • NMR Spectroscopy Applications : The compound has been used to test the complete prediction of 1H and 13C NMR spectra of complex organic molecules by DFT methods. Boletunone B, with its unusual and crowded structure, served as an excellent subject for these advanced spectroscopy techniques, providing insights into the potential for precise molecular characterization (Bagno et al., 2006).

  • Potential Therapeutic Applications : While direct research on Boletunone B's therapeutic applications is limited, its origin from Boletus species prompts consideration of the broader pharmacological potential of compounds from these mushrooms. For instance, other species like Boletus aereus have shown hepatoprotective effects and antioxidant properties, which might be indicative of similar potential in compounds like Boletunone B (Zhang et al., 2020).

  • Chemical Analysis and Quality Control : The compound's distinct structure makes it a candidate for studies focusing on chemical analysis and quality control in natural products, particularly in mushrooms like Boletus species. Advanced techniques like two-dimensional correlation spectral analysis are employed for such purposes (Dong et al., 2021).

properties

Product Name

Boletunone B

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

(1S,6S,7S,8S,9R,13S)-7-hydroxy-3,6,9-trimethyl-2-oxo-11,12-dioxatricyclo[6.3.2.01,6]tridec-3-ene-13-carboxylic acid

InChI

InChI=1S/C15H20O6/c1-7-4-5-14(3)12(17)9-8(2)6-20-15(14,11(7)16)21-10(9)13(18)19/h4,8-10,12,17H,5-6H2,1-3H3,(H,18,19)/t8-,9+,10-,12-,14-,15+/m0/s1

InChI Key

LBQCWNOYPONBLJ-NHPXSFINSA-N

Isomeric SMILES

C[C@H]1CO[C@@]23C(=O)C(=CC[C@]2([C@H]([C@H]1[C@H](O3)C(=O)O)O)C)C

Canonical SMILES

CC1COC23C(=O)C(=CCC2(C(C1C(O3)C(=O)O)O)C)C

synonyms

boletunone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boletunone B
Reactant of Route 2
Boletunone B
Reactant of Route 3
Boletunone B
Reactant of Route 4
Boletunone B
Reactant of Route 5
Boletunone B
Reactant of Route 6
Boletunone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.